molecular formula C13H16BNO4 B1592225 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid CAS No. 317830-84-5

1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid

Cat. No. B1592225
CAS RN: 317830-84-5
M. Wt: 261.08 g/mol
InChI Key: LMSHKSBYXDUUBM-UHFFFAOYSA-N
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Description

1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid, commonly known as Boc-indole-boronic acid, is an organic compound that belongs to the family of boronic acids. This compound has gained significant attention in the field of organic synthesis and medicinal chemistry due to its unique chemical properties and biological activities.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Indoles and Oxindoles Synthesis : The compound has been used in the synthesis of N-(tert-butoxycarbonyl)indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines. This process involves the treatment of dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide, leading to intermediates that are converted to N-(tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).

  • Novel Cyclo-Dimerization : A study demonstrated the novel cyclo-dimerization of 1-tert-butoxycarbonyl-3-alkenylindole derivatives, yielding cyclic dimers through a unique process (Kawasaki et al., 2005).

  • Deprotection Techniques : Research on deprotection methods, like using silica gel in refluxing toluene, has shown effectiveness in removing N-Boc protected groups, including indoline derivatives (Min, 2007).

Catalysis and Chemical Transformations

  • Palladium-Catalyzed Reactions : A palladium-catalyzed method for synthesizing tert-butyl esters from boronic acids using di-t-butyl dicarbonate has been developed. This method is efficient for various substrates, including indoles and quinolines (Li et al., 2014).

  • Boronic Acid Catalysis : Research has demonstrated the use of boronic acid to accelerate a three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids (Das et al., 2017).

Polymer Science

  • Polymers Containing tert-Butoxycarbonyl Moiety : In polymer materials chemistry, the tert-butoxycarbonyl group has been used in the synthesis of methacrylate polymers. The thermal decomposition behavior of these polymers has been studied, showing that the deprotection of the BOC group occurs at specific temperatures (Jing et al., 2019).

Mechanism of Action

Target of Action

It’s known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amines in biological systems.

Mode of Action

The 1-BOC-INDOLE-5-BORONIC ACID compound likely interacts with its targets through the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the formation of a protective layer around the amine, preventing it from reacting with other substances in the environment.

Biochemical Pathways

The boc group is known to play a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved . Therefore, it can be inferred that this compound might influence the biochemical pathways involving amino functions.

Pharmacokinetics

It’s known that boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (dmf) and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane . These properties might influence the compound’s bioavailability.

Result of Action

It’s known that the boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound might induce changes in the chemical environment of the cell.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-BOC-INDOLE-5-BORONIC ACID. For instance, the Boc group can be cleaved by mild acidolysis , suggesting that the compound’s action might be influenced by the acidity of the environment. Moreover, the compound’s stability might be affected by temperature, as certain deprotection methods for the Boc group are temperature-dependent .

properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-7-6-9-8-10(14(17)18)4-5-11(9)15/h4-8,17-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSHKSBYXDUUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593251
Record name [1-(tert-Butoxycarbonyl)-1H-indol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

317830-84-5
Record name [1-(tert-Butoxycarbonyl)-1H-indol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To N-Boc-indole-5-boronic acid pinacol ester (172 mg, 0.500 mmol, 1.00 equiv) in acetone/H2O (5.0 mL/5.0 mL) at 23° C. was added NH4OAc (193 mg, 2.50 mmol, 5.00 equiv) and NaIO4 (535 mg, 2.00 mmol, 4.00 equiv). After stirring for 24 hr at 23° C., the reaction mixture was concentrated in vacuo to remove acetone. To the residual solution was added EtOAc (5 mL) and the phases were separated. The aqueous phase was extracted with EtOAc (2×5 mL). The combined organic phases are washed with brine (10 mL) and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was purified by chromatography on silica gel eluting with hexanes/EtOAc 1:1 (v/v) to afford 70.0 mg of the title compound as a colorless solid (54% yield).
Quantity
172 mg
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
193 mg
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
535 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
54%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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